molecular formula C21H16ClFN2O4 B11253102 Methyl 2-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Methyl 2-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B11253102
M. Wt: 414.8 g/mol
InChI Key: FDEKEBKXXAMIFM-UHFFFAOYSA-N
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Description

METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a dihydropyridine ring, and a benzoate ester

Preparation Methods

The synthesis of METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorinated and Fluorinated Phenyl Group: This is achieved through a substitution reaction, where the phenyl group is introduced using reagents like chlorinated and fluorinated benzyl halides.

    Formation of the Benzoate Ester: The final step involves esterification, where the benzoate group is attached to the dihydropyridine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halides and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic reactions.

Comparison with Similar Compounds

METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE can be compared with similar compounds like:

    Methyl 2-(2-chloro-4-fluorophenyl)acetate: Shares the chlorinated and fluorinated phenyl group but differs in the ester and ring structure.

    Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate: Similar in having a chlorinated and fluorinated phenyl group but includes an amino group.

    2-Chloro-4-fluorophenyl methyl carbonate: Contains the chlorinated and fluorinated phenyl group but has a carbonate ester instead of a benzoate ester.

The uniqueness of METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClFN2O4

Molecular Weight

414.8 g/mol

IUPAC Name

methyl 2-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-6-2-3-10-18(13)24-19(26)14-7-5-11-25(20(14)27)12-15-16(22)8-4-9-17(15)23/h2-11H,12H2,1H3,(H,24,26)

InChI Key

FDEKEBKXXAMIFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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